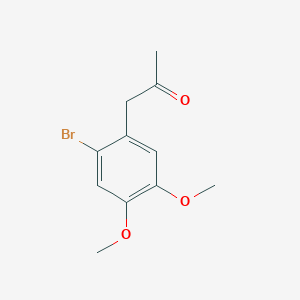

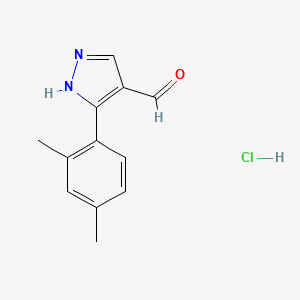

![molecular formula C12H12O8 B1283951 Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid CAS No. 16672-29-0](/img/structure/B1283951.png)

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid

Overview

Description

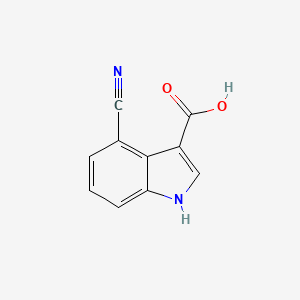

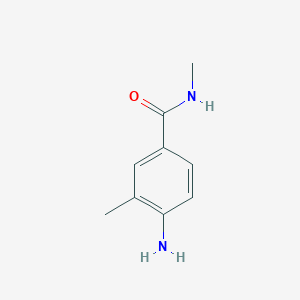

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is a unique organic compound characterized by its rigid bicyclic structure. This compound is notable for its four carboxylic acid groups attached to a bicyclo[2.2.2]octene framework. The rigidity and symmetry of this structure make it an interesting subject for various chemical studies and applications.

Mechanism of Action

Target of Action

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, also known as Bicyclooctenetetracarboxylic dianhydride, is primarily used as a molecular scaffold for derivatization

Mode of Action

The compound can be derivatized by amines to form succinimides, while the octene part of the molecule favors electrophilic substitution and olefin metathesis . This allows for a wide range of chemical reactions and the creation of various derivatives with different properties and potential applications.

Biochemical Pathways

Its derivatives, such as the thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, are used in the production of cycloaliphatic polyimide films . These films have applications in various industries, including electronics and aerospace, due to their excellent thermal, mechanical, and electrical properties.

Result of Action

The primary result of the action of this compound is the formation of various derivatives through chemical reactions . These derivatives can then be used in the synthesis of materials with desirable properties, such as the aforementioned cycloaliphatic polyimide films .

Action Environment

The efficacy and stability of this compound and its reactions are influenced by various environmental factors. For instance, it is moisture-sensitive, and its container should be kept tightly closed . It should also be stored away from oxidizing agents . These precautions help to maintain the integrity of the compound and ensure the success of its reactions.

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used to prepare cycloaliphatic polyamic acids and esters, which are then converted to polyimide films . The compound’s interactions with enzymes such as succinimide derivatives enable it to participate in electrophilic substitution and olefin metathesis reactions . These interactions are crucial for the synthesis of various biochemical products.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s rigidity and stability allow it to act as a robust molecular scaffold, which can be derivatized for various biochemical applications . This derivatization can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to participate in olefin metathesis and electrophilic substitution reactions, which are essential for its biochemical activity . These interactions can result in significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are important for determining the safe and effective use of the compound in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s ability to participate in olefin metathesis and electrophilic substitution reactions makes it a valuable tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are crucial for its biochemical activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s localization is crucial for its activity and function in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis to yield the tetracarboxylic acid. The reaction typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Anhydrides and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of high-performance materials, such as polyimides and other advanced polymers.

Comparison with Similar Compounds

Similar Compounds

Pyromellitic dianhydride: Another tetracarboxylic acid derivative with a different structural framework.

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride: A similar compound with a cyclobutane core.

1,2,4,5-Benzenetetracarboxylic dianhydride: A tetracarboxylic acid derivative with a benzene ring.

Uniqueness

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is unique due to its rigid bicyclic structure, which imparts distinct physical and chemical properties. This rigidity and symmetry make it an excellent scaffold for various chemical modifications and applications, setting it apart from other tetracarboxylic acid derivatives.

Properties

IUPAC Name |

bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O8/c13-9(14)5-3-1-2-4(7(5)11(17)18)8(12(19)20)6(3)10(15)16/h1-8H,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDVBBSUAGJUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556924 | |

| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16672-29-0 | |

| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes to obtain bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives?

A1: The Diels-Alder cycloaddition reaction stands out as a key method for synthesizing this compound derivatives. This reaction commonly employs substituted pyran-2-ones or other suitable dienes with maleic anhydride as the dienophile []. For instance, reacting 3-benzoylamino-pyran-2-ones with maleic anhydride in the presence of 1,2,3,4-tetrahydronaphthalene yields the desired this compound 2,3;5,6-dianhydride derivatives [].

Q2: How does the structure of this compound lend itself to forming diverse coordination complexes with metal ions?

A2: this compound (H4L) exhibits versatile coordination behavior due to its four carboxylic acid groups. These groups can act as chelating, mono-, bi-, tri-, or tetradentate ligands, facilitating interactions with various metal ions []. This adaptability allows the formation of complexes with alkali metals (Li+, Na+, K+, Rb+, Cs+) and alkaline earth metals like Ba2+ []. The resulting complexes exhibit diverse structural motifs, ranging from two-dimensional assemblies to intricate three-dimensional frameworks [].

Q3: Can you provide an example of how this compound acts as a bridging ligand in coordination polymers?

A3: In the complex [(UO2)3(HL3)2(H2O)6]·10H2O, where HL3 represents the trianion of this compound, the ligand effectively bridges uranyl ions (UO22+) []. Each ligand molecule coordinates to three uranyl ions through its carboxylate groups, adopting a T-shaped configuration within the resulting two-dimensional assembly []. This bridging action contributes to the formation of layered structures characterized by a distinctive herringbone arrangement of twelve-membered rings [].

Q4: How does the presence of a bridgehead amide group influence the reactivity of this compound derivatives?

A4: Introducing a bridgehead amide group to this compound derivatives significantly influences their reactivity, particularly in base-catalyzed isomerization reactions []. Interestingly, instead of promoting desymmetrization, the bridgehead amide group favors the retention of symmetry during these transformations []. This effect highlights the importance of substituent effects in controlling the reactivity and stereochemical outcomes of reactions involving these bicyclic systems.

Q5: What applications have been explored for polymers incorporating the this compound moiety?

A5: Polyesterimides containing the bicyclo[2.2.2]oct-7-ene ring within their backbone have been synthesized and characterized []. These polymers exhibit good solubility in common organic solvents like m-cresol, dimethylformamide, dimethylacetamide, and dimethylsulfoxide []. Notably, they also demonstrate promising thermal stability, withstanding temperatures above 350°C []. These properties suggest their potential suitability for applications requiring materials with a combination of solubility and thermal resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)